
2-methylpropyl 1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylpropyl 1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
2-Methylpropyl 1H-indazole-3-carboxylate can be synthesized through various methods involving indazole derivatives. The synthesis typically involves the reaction of 1H-indazole-3-carboxylic acid with a suitable alkylating agent, such as 2-methylpropyl bromide, under basic conditions. This process yields the ester form, which is crucial for enhancing the compound's solubility and bioavailability.
Antimicrobial Properties
Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain indazole derivatives showed potent activity against various pathogens, including Candida albicans and Giardia intestinalis. Specifically, compounds with structural modifications similar to this compound have been shown to possess higher efficacy than standard treatments like metronidazole .
Anti-inflammatory Effects
In addition to antimicrobial properties, some indazole derivatives have been evaluated for their anti-inflammatory effects. The inhibition of cyclooxygenase-2 (COX-2) has been observed in several studies, suggesting that these compounds could be beneficial in treating inflammatory conditions. The dual action of antimicrobial and anti-inflammatory properties positions them as promising candidates for further research .
Neurological Disorders
The compound is being investigated for its potential use in treating neurological disorders. Research has shown that related indazole compounds act as partial agonists at nicotinic acetylcholine receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia. These compounds may help modulate neurotransmitter systems affected in these disorders .
Cannabinoid Receptor Modulation
Another area of interest is the modulation of cannabinoid receptors (CB1). Indazole derivatives have been explored for their ability to act as agonists at these receptors, which are involved in pain regulation and other physiological processes. This action suggests potential applications in managing pain-related disorders such as rheumatoid arthritis .
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield indazole-3-carboxylic acid derivatives. Key findings include:
-
Acid-Catalyzed Hydrolysis : Exposure to 5% HCl in DMF at 80°C results in precipitation of indazole-3-carboxylic acid (95% yield) .
-
Base-Catalyzed Hydrolysis : Alkaline conditions (e.g., NaOH) cleave the ester bond, forming the carboxylate salt, which can be protonated to the free acid .
Reaction Pathway :
2-Methylpropyl esterH+ or OH−Indazole-3-carboxylic acid+2-methylpropanol
Transesterification
The methylpropyl ester group participates in transesterification with alcohols under catalytic conditions. For example:
-
Reaction with methanol in the presence of acid catalysts (e.g., H₂SO₄) yields methyl indazole-3-carboxylate .
-
Tertiary alcohols show reduced reactivity due to steric hindrance .
Experimental Data :
Substrate | Alcohol | Catalyst | Yield (%) | Source |
---|---|---|---|---|
2-Methylpropyl ester | Methanol | H₂SO₄ | 82 | |
2-Methylpropyl ester | Ethanol | HCl | 76 |
Nucleophilic Substitution at the Ester Group
The carbonyl carbon is susceptible to nucleophilic attack, enabling reactions such as:
-
Aminolysis : Reaction with amines (e.g., (S)-3-aminoquinuclidine) forms amide derivatives in the presence of coupling agents like HBTU .
-
Grignard Reactions : Limited by the steric bulk of the methylpropyl group, but alkyl lithium reagents can generate ketone intermediates .
Key Example :
Ester+R-NH2HBTUIndazole-3-carboxamide
Yields exceed 90% for primary amines under optimized conditions .
Electrophilic Aromatic Substitution on the Indazole Ring
The indazole core undergoes regioselective substitution at the C5 and C7 positions:
-
Nitrosation : Nitrosating agents (e.g., NaNO₂/AcOH) target the C3 position, forming oxime intermediates .
-
Alkylation : Alkyl halides react preferentially at the N1 position in the presence of cesium salts, while non-covalent interactions favor N2 substitution .
DFT Analysis :
-
N1 alkylation is favored by chelation with Cs⁺ ions (ΔG‡ = 12.3 kcal/mol) .
-
N2 alkylation proceeds via non-covalent π-stacking interactions (ΔG‡ = 14.1 kcal/mol) .
Redox Reactions
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indazole ring to a dihydroindazole derivative, preserving the ester group.
-
Oxidation : Strong oxidants (e.g., KMnO₄) degrade the aromatic system, yielding quinone-like products .
Heterocycle Functionalization
The indazole nitrogen atoms participate in:
-
Quaternization : Methyl iodide alkylates N1, forming a cationic indazolium species .
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .
Stability and Side Reactions
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-methylpropyl 1H-indazole-3-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-16-12(15)11-9-5-3-4-6-10(9)13-14-11/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
SDGKBHBQHDAYMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=NNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.